molecular formula C15H23N3O4 B5102604 2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol

2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol

Cat. No.: B5102604
M. Wt: 309.36 g/mol
InChI Key: RAIIHCXFECYHNN-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a methoxy group, a nitrophenol group, and a piperidine ring

Properties

IUPAC Name

2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-16-6-4-12(5-7-16)17(2)10-11-8-13(18(20)21)15(19)14(9-11)22-3/h8-9,12,19H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIIHCXFECYHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenol to introduce the nitro group. This is followed by a Mannich reaction, where formaldehyde and a secondary amine (such as 1-methylpiperidine) are used to form the aminomethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products include ethers and esters.

Scientific Research Applications

2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-6-nitrophenol is unique due to its combination of a nitrophenol group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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